Chlorocarbonic acid
Description
Contextual Overview of Carbonyl Halides and Their Significance
Carbonyl halides represent a class of organic compounds characterized by the presence of a carbonyl group (C=O) bonded to one or more halogen atoms. These compounds are derivatives of carbonic acid, where the hydroxyl groups are substituted by halogens. The general structure of a simple carbonyl halide can be represented as R-CO-X, where R is an organic group and X is a halogen. A prominent example is phosgene (B1210022) (COCl₂), which is the dichloride of carbonic acid and serves as a crucial industrial chemical and synthetic intermediate. The significance of carbonyl halides in organic chemistry stems from the highly polarized nature of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes them valuable building blocks for synthesizing a wide array of organic molecules, facilitating transformations such as acylation and esterification. The presence of electron-withdrawing halogen atoms further enhances the electrophilicity of the carbonyl carbon, increasing their utility in various synthetic pathways masterorganicchemistry.comyoutube.com.
The Unique Instability of Chlorocarbonic Acid (ClCO₂H)
This compound, with the chemical formula ClCO₂H, is a singular acyl-halide derivative of carbonic acid, structurally analogous to formic acid where a hydrogen atom is replaced by a chlorine atom wikipedia.orgen-academic.comchemchart.comdbpedia.org. Unlike many of its derivatives, this compound itself is characterized by its significant instability. This instability prevents its direct handling or utilization in chemical reactions under typical laboratory conditions. The primary mode of decomposition for this compound involves its breakdown into carbon dioxide (CO₂) and hydrogen chloride (HCl) wikipedia.orgen-academic.com. This rapid decomposition limits its practical application as a standalone reagent, shifting the focus towards its more stable ester derivatives.
Emphasis on Chloroformate Esters as Key Research Subjects
While this compound is unstable, its ester derivatives, known as chloroformate esters (ClCOOR), are considerably more stable and have become indispensable tools in modern organic synthesis. These compounds are formed by replacing the hydroxyl group of this compound with an alkoxy or aryloxy group mdpi.com. Chloroformate esters are highly valued for their reactivity as electrophilic reagents, particularly in the introduction of the alkoxycarbonyl (ROCO-) group. This capability is extensively utilized in the synthesis of mixed carboxylic acid anhydrides, which are critical intermediates in peptide synthesis wikipedia.orgen-academic.com. Furthermore, specific chloroformate esters, such as benzyloxycarbonyl chloride (Z-Cl), tert-butoxycarbonyl chloride (Boc-Cl), and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), serve as essential protecting groups for amino acids, facilitating controlled peptide chain elongation mdpi.com. Their applications extend to the pharmaceutical and agrochemical industries, where they are employed in the synthesis of active pharmaceutical ingredients (APIs), pesticides, herbicides, and other fine chemicals organic-chemistry.orgresearchgate.netmarketresearchintellect.com.
Historical Context of Initial Investigations
The study of compounds related to this compound has roots in the early development of organic and inorganic chemistry. The discovery of phosgene gas (carbonyl chloride), a related compound and the dichloride of carbonic acid, is noted to have emerged from investigations involving chemists like Dr. Davy, in collaboration with figures such as Murray. These early inquiries, occurring around the late 18th and early 19th centuries, were part of broader advancements in pneumatic chemistry and the understanding of elemental composition and reactivity, laying the groundwork for the later exploration of carbonic acid derivatives and their halogenated forms .
Data Tables
Table 1: Physicochemical Properties of Selected Chloroformate Esters
| Compound Name | Chemical Formula | Appearance | Boiling Point (°C) | Flash Point (°C) | Reactivity with Water |
| Ethyl chloroformate | C₃H₅ClO₂ | Colorless liquid | 94 | 14 | Decomposes slowly |
| Methyl chloroformate | CH₃OCOCl | Colorless liquid | ~60-64 | 12 | Decomposes |
| Benzyl (B1604629) chloroformate | C₇H₅ClO₂ | Colorless liquid | ~95-96 (at 10 mmHg) | Not specified | Not specified |
| 4-Nitrophenyl chloroformate | C₇H₄ClNO₄ | Solid (typically) | Not specified | Not specified | Not specified |
| Fmoc-Cl | C₁₅H₁₀ClO₃ | Solid (typically) | Not specified | Not specified | Not specified |
Note: Boiling points for methyl chloroformate are often cited under reduced pressure; the value provided is an approximation at atmospheric pressure. Flash points are converted from Fahrenheit where necessary. wikipedia.orgen-academic.comdbpedia.orglookchem.comnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
463-73-0 |
|---|---|
Molecular Formula |
CHClO2 |
Molecular Weight |
80.47 g/mol |
IUPAC Name |
carbonochloridic acid |
InChI |
InChI=1S/CHClO2/c2-1(3)4/h(H,3,4) |
InChI Key |
AOGYCOYQMAVAFD-UHFFFAOYSA-N |
SMILES |
C(=O)(O)Cl |
Canonical SMILES |
C(=O)(O)Cl |
Other CAS No. |
463-73-0 |
Synonyms |
carbonochloridic acid chlorocarbonic acid chloroformic acid |
Origin of Product |
United States |
Synthesis Methodologies of Chloroformate Esters
Phosgenation and Carbonyl Chloride Reactions with Hydroxyl Compounds
The reaction of alcohols (ROH) and phenols (ArOH) with phosgene (B1210022) (COCl₂) is the cornerstone for producing chloroformate esters. This reaction involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride (HCl).
General Reaction: R-OH + COCl₂ → R-O-C(O)-Cl + HCl
Stoichiometric Considerations
To ensure the formation of the desired chloroformate ester and minimize the formation of undesirable carbonate esters (ROC(O)OR), phosgene is typically employed in stoichiometric excess. For alcohols, while a 1:1 molar ratio is theoretically sufficient, industrial processes often utilize an excess of phosgene, sometimes ranging from 2 to 30 times the molar amount of the hydroxyl group. wikipedia.orggoogle.comjustia.com This excess helps to drive the reaction to completion and suppress the reaction of the initially formed chloroformate with another alcohol molecule to yield a carbonate. For phenols, similar excess of phosgene or the presence of HCl scavengers is crucial. justia.com
Reaction Conditions and Optimization
The efficiency and selectivity of phosgenation reactions are highly dependent on carefully controlled reaction conditions.
Temperature: Reaction temperatures can vary significantly depending on the substrate. For simple alcohols, reactions may proceed at room temperature or slightly elevated temperatures (e.g., up to 50 °C). chemistryviews.orgchemicalbook.com For phenols, higher temperatures, often in the range of 60–180 °C (preferably 80–160 °C), are typically employed. justia.comgoogle.com Some specific reactions may require lower temperatures, such as -10 to -20 °C. researchgate.net
Pressure: Phosgenation can be conducted under various pressure regimes. Pressure phosgenation, utilizing pressures between 2 and 60 bar, can offer advantages such as eliminating the need for low-temperature condensers and allowing for solvent-free operations. google.com Atmospheric pressure is also commonly used. google.com
Solvents: While reactions can be performed in the melt of the phenol (B47542) or alcohol, solvents are often employed to facilitate mixing, temperature control, and product isolation. Common solvents include chlorinated hydrocarbons like chloroform (B151607) chemistryviews.orgchemicalbook.com and dichloromethane (B109758) researchgate.net, or aromatic solvents like benzene. researchgate.net The choice of solvent can influence reaction rates and byproduct formation.
Catalysts: While many reactions with simple alcohols can proceed without a catalyst, catalysts are frequently used, especially for phenols, to enhance reaction rates and selectivity. Common catalysts include tertiary amines (e.g., N,N-dimethylaniline), chemicalbook.com organic phosphorus compounds (e.g., triphenylphosphine), justia.com cyclic ureas, google.com N,N-dialkylated acid amides, google.com and phase-transfer catalysts for more acidic phenols. researchgate.net For specific cases like fluorinated alcohols, additives such as N-methylimidazole may be beneficial. chemistryviews.org
HCl Management: The reaction liberates hydrogen chloride (HCl), which can catalyze side reactions or cause equipment corrosion. For phenol phosgenation, HCl is often neutralized by adding a base such as N,N-dimethylaniline or aqueous caustic soda. justia.comchemicalbook.com For alcohol phosgenation, HCl can be removed by flushing with inert gas (e.g., nitrogen) or by operating in a closed system with controlled degassing. google.com
In-situ Phosgene Generation: Due to the high toxicity of phosgene, methods for its on-demand generation have been developed. Photochemical oxidation of chloroform (CHCl₃) in the presence of oxygen using UV irradiation is one such approach, allowing phosgene to be generated and consumed immediately in the reaction mixture, thereby enhancing safety. chemistryviews.orgkobe-u.ac.jp This method can directly lead to chloroformate formation from alcohols. chemistryviews.orgkobe-u.ac.jp
Chemical Reactivity and Reaction Mechanisms of Chloroformate Esters
Nucleophilic Acyl Substitution Pathways
The core reactivity of chloroformate esters lies in nucleophilic acyl substitution, a process involving the attack of a nucleophile on the carbonyl carbon.
Nucleophilic acyl substitution in chloroformate esters, similar to other carboxylic acid derivatives, typically proceeds via an addition-elimination mechanism vanderbilt.educhemistry.coachmasterorganicchemistry.comlibretexts.orglibretexts.org. This mechanism involves two key stages:
Addition: A nucleophile attacks the electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate, where the carbonyl carbon becomes sp³ hybridized.
Elimination: The tetrahedral intermediate collapses. The carbon-oxygen pi bond reforms, expelling a leaving group, which in the case of chloroformates is the chloride ion (Cl⁻). This regenerates the carbonyl group and results in the substitution of the chloride by the nucleophile.
The stability of the tetrahedral intermediate and the leaving group ability of the substituent significantly influence the reaction rate.
The reactivity of chloroformate esters is influenced by several factors, including the nature of the leaving group and electronic effects within the molecule.
Leaving Group Ability: Chloride is a good leaving group due to its relatively low basicity and ability to stabilize a negative charge. This makes chloroformate esters more reactive than their corresponding esters (where the leaving group is an alkoxide) but generally less reactive than acid chlorides chemistry.coachcdnsciencepub.com. The strong electronegativity of the chlorine atom also enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack libretexts.org.
Initial State Conjugation: Chloroformate esters, like other acid derivatives, benefit from initial state conjugation, where the lone pairs on the alkoxy oxygen can donate electron density to the carbonyl group. This resonance stabilization reduces the electrophilicity of the carbonyl carbon compared to a hypothetical acylium ion, thus moderating their reactivity cdnsciencepub.com.
Substituent Effects: The nature of the 'R' group in the ROC(O)Cl structure can influence reactivity through inductive and resonance effects. Electron-donating groups generally decrease reactivity, while electron-withdrawing groups can increase it. However, the dominant factor remains the electrophilic carbonyl carbon and the chloride leaving group.
General Mechanism of Carbonyl Reactivity
Solvolysis Reaction Kinetics and Mechanistic Elucidation
Solvolysis reactions, where the solvent acts as the nucleophile, have been extensively studied to probe the mechanisms of chloroformate esters. These studies often employ techniques like the Grunwald-Winstein equation to dissect the contributions of solvent ionizing power and nucleophilicity to the reaction rate.
The rates of solvolysis for various chloroformate esters have been systematically investigated in a wide range of pure and binary solvent mixtures, including aqueous ethanol, methanol, acetone, and fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) mdpi.comresearchgate.netnih.govmdpi.comkoreascience.krnih.gov. These studies reveal that reaction rates are highly dependent on the solvent composition. Generally, increasing the water content in aqueous mixtures leads to an increase in the specific rates of solvolysis mdpi.comkoreascience.kr. The nature of the solvent system plays a critical role, with highly ionizing and weakly nucleophilic solvents often promoting different reaction pathways compared to more nucleophilic or less ionizing mixtures researchgate.netmdpi.comhanyang.ac.kr.
For instance, vinyl chloroformate reacts significantly faster than allyl chloroformate in many solvent systems mdpi.com. The presence of electron-releasing groups, such as a methyl group on the α-carbon, can influence reaction rates, with effects varying depending on the solvent properties mdpi.com.
Linear Free Energy Relationships (LFERs), particularly the Grunwald-Winstein (G-W) equations, are powerful tools for correlating solvolysis rates with solvent properties. The extended Grunwald-Winstein equation, log(k/k₀) = lNₜ + mYₓ + c, is widely used. Here, 'k' is the specific rate of solvolysis in a given solvent, 'k₀' is the rate in a standard solvent (typically 80% ethanol), 'Nₜ' represents solvent nucleophilicity, 'Yₓ' represents solvent ionizing power (with X being the leaving group), 'l' is the sensitivity to solvent nucleophilicity, 'm' is the sensitivity to solvent ionizing power, and 'c' is a residual term researchgate.netmdpi.commdpi.com. By analyzing the values of 'l' and 'm', mechanistic insights can be gained koreascience.krkoreascience.krmdpi.com.
The analysis of solvolysis data using the Grunwald-Winstein equation allows for the differentiation between addition-elimination (bimolecular) and ionization (unimolecular) mechanisms researchgate.netmdpi.comnih.govhanyang.ac.krmdpi.comcdnsciencepub.com.
Addition-Elimination Mechanism: This bimolecular pathway is characterized by a high sensitivity to solvent nucleophilicity ('l' value) and a lower sensitivity to solvent ionizing power ('m' value). A high 'l/m' ratio (typically > 2) is indicative of this mechanism, where the rate-determining step involves the nucleophilic attack on the carbonyl carbon mdpi.comkoreascience.krkoreascience.krresearchgate.netresearchgate.net. For example, ethyl chloroformate generally exhibits an addition-elimination mechanism with l=1.56 and m=0.55 (l/m ≈ 2.8) in many solvents mdpi.commdpi.com.
Ionization Mechanism: This unimolecular pathway becomes significant in solvents with high ionizing power and low nucleophilicity, such as concentrated fluoroalcohol mixtures researchgate.netmdpi.comhanyang.ac.krcdnsciencepub.com. In this mechanism, the C-Cl bond breaks heterolytically, forming an acyl cation intermediate, which is then rapidly solvated. This pathway is characterized by a higher sensitivity to solvent ionizing power ('m' value) and a lower sensitivity to solvent nucleophilicity ('l' value). A low 'l/m' ratio (typically < 1) suggests a dominant ionization mechanism nih.govkoreascience.krmdpi.com. For instance, benzyl (B1604629) chloroformate shows a high 'm' value and a low 'l/m' ratio (0.38), indicative of ionization nih.gov.
Many chloroformate esters, such as ethyl, isopropyl, and n-propyl chloroformates, exhibit a dual mechanism, with the addition-elimination pathway dominating in most solvents, but the ionization pathway becoming prominent in highly ionizing media researchgate.netmdpi.comnih.govmdpi.com. The specific structure of the chloroformate ester and the solvent composition dictate the dominant mechanism or the extent of contribution from each pathway mdpi.comnih.govcdnsciencepub.com.
Data Tables
The following tables summarize kinetic data and Grunwald-Winstein parameters obtained from studies on chloroformate ester solvolysis.
Table 1: Grunwald-Winstein Parameters for Solvolysis of Various Chloroformate Esters
| Chloroformate Ester | Typical Solvents Studied | l (Sensitivity to Nₜ) | m (Sensitivity to Yₓ) | l/m Ratio | Dominant Mechanism(s) | Reference(s) |
| Ethyl chloroformate | Aqueous mixtures (EtOH, MeOH, Acetone, TFE, HFIP) | ~1.56 | ~0.55 | ~2.8 | Addition-Elimination (dominant), Ionization (in high Y) | mdpi.commdpi.commdpi.com |
| n-Propyl chloroformate | Aqueous mixtures (EtOH, MeOH, Acetone, TFE, HFIP) | Varies (e.g., 1.35) | Varies | Varies | Addition-Elimination, Ionization | researchgate.netmdpi.com |
| Isopropyl chloroformate | Aqueous mixtures (EtOH, MeOH, Acetone, TFE, HFIP) | ~0.28 | ~0.59 | ~0.47 | Ionization (dominant in many solvents) | nih.govmdpi.com |
| Benzyl chloroformate | Aqueous mixtures (EtOH, MeOH, Acetone, TFE, HFIP) | ~0.25 | ~0.66 | ~0.38 | Ionization | mdpi.comnih.gov |
| Phenyl chloroformate | Aqueous mixtures (EtOH, MeOH, Acetone, TFE, HFIP) | ~1.59 - 1.66 | ~0.54 - 0.56 | ~2.7 - 2.9 | Addition-Elimination | mdpi.commdpi.comresearchgate.net |
| p-Nitrophenyl chloroformate | Aqueous mixtures | ~1.69 | ~0.46 | ~3.67 | Addition-Elimination | researchgate.net |
| 2-Adamantyl chloroformate | Aqueous mixtures | ~0.03 | ~0.48 | ~0.06 | Ionization | mdpi.com |
| Diphenylacetyl chloride | Aqueous mixtures (EtOH, MeOH, Acetone, TFE, HFIP) | ~0.76 | ~0.34 | ~2.24 | Addition-Elimination | researchgate.net |
| (1s)-(+)-Menthyl chloroformate | Aqueous mixtures (EtOH, MeOH, Acetone, TFE) | ~2.46 | ~0.91 | ~2.7 | SN2/Addition-Elimination | koreascience.kr |
Note: Values for 'l' and 'm' can vary depending on the specific set of solvents and the scales used for Nₜ and Yₓ. The 'l/m' ratio is a key indicator of the mechanistic pathway.
Compound List
Chloroformate esters (general)
Acid chlorides
Ethyl chloroformate
n-Propyl chloroformate
Isopropyl chloroformate
Neopentyl chloroformate
Benzyl chloroformate
2-Adamantyl chloroformate
Allyl chloroformate
Vinyl chloroformate
2-Butyn-1-yl-chloroformate
2-Methoxyphenyl chloroformate
Phenyl chloroformate
p-Methoxyphenyl chloroformate
p-Nitrophenyl chloroformate
2-Phenylethyl chloroformate
2,2-Diphenylethyl chloroformate
(1s)-(+)-Menthyl chloroformate
Diphenylacetyl chloride
Chlorothionoformate esters
Chlorodithioformate esters
Application of Linear Free Energy Relationships (LFERs)
Formation and Characterization of Reaction Intermediates
The mechanisms of reactions involving chloroformate esters can be complex, often proceeding through various intermediates depending on the specific reaction conditions and the nature of the nucleophile and substrate.
Acylium and Carbonium Ions: In certain solvolytic reactions, particularly under conditions that favor ionization, chloroformates can generate acylium ions (e.g., R-O-C=O) or carbonium ions cdnsciencepub.comdatapdf.com. These intermediates are highly reactive and can undergo further reactions, such as nucleophilic attack or rearrangement. For instance, reactions with silver salts can lead to species formally derived from carboxylium and carbonium ions datapdf.com. The formation and characterization of such transient species often rely on advanced spectroscopic techniques, including matrix isolation infrared spectroscopy researchgate.net and, in some cases, transient absorption spectroscopy rsc.org. For example, studies on the solvolysis of alkenyl chloroformates suggest competing bimolecular addition-elimination and unimolecular ionization mechanisms, with the latter involving carbocation intermediates stabilized by resonance mdpi.com.
Tetrahedral Intermediates: In bimolecular nucleophilic substitution (SN2-like) pathways, a tetrahedral intermediate is formed transiently before the departure of the leaving group cdnsciencepub.commdpi.com. These intermediates are typically short-lived and are often inferred from kinetic studies and product analysis rather than direct spectroscopic observation.
N-Acylpyridinium Intermediates: In the esterification of carboxylic acids mediated by alkyl chloroformates in the presence of pyridine (B92270), N-acylpyridinium intermediates are proposed. These intermediates are then decomposed through various pathways to yield the final ester product cas.cz. The characterization of such intermediates, even if short-lived (e.g., less than 15 seconds), can be achieved through techniques like transient absorption spectroscopy, which can capture spectral data during the reaction eiu.edu.
Charge-Transfer Complexes: In some enzymatic reactions involving chloroformates, such as the aromatization catalyzed by NikD, charge-transfer complexes can form as intermediates. These intermediates, characterized by specific absorption spectra, are crucial for understanding the reaction mechanism nih.govscispace.com.
The characterization of these elusive intermediates is vital for a comprehensive understanding of chloroformate reactivity. Techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and transient absorption spectroscopy are employed to elucidate their structures and lifetimes researchgate.neteiu.edunih.govscispace.comnih.gov.
Regioselectivity and Stereoselectivity in Chloroformate Reactions
The regioselectivity and stereoselectivity of reactions involving chloroformate esters are dictated by the reaction mechanism, the structure of the chloroformate, and the nature of the reacting partners.
Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one constitutional isomer over another masterorganicchemistry.com. In reactions involving chloroformates, regioselectivity can arise when the chloroformate reacts with a molecule possessing multiple reactive sites. For instance, in the acylation of enolates, regioselectivity can determine whether the acylation occurs at the carbon (C-acylation) or oxygen (O-acylation) atom. In some cases, such as with 3-phenylbenzofuranone enolates, initial O-acylation can be followed by a rearrangement to the thermodynamically more stable C-acylated product, often facilitated by catalysts like DMAP eiu.edu.
When chloroformates are involved in reactions that proceed via carbocation intermediates, regioselectivity is often governed by the stability of the carbocation. More substituted carbocations are generally more stable, leading to preferential attack at those positions, a principle akin to Markovnikov's rule in electrophilic additions to alkenes masterorganicchemistry.comuobasrah.edu.iq.
Stereoselectivity and Stereospecificity: Stereoselectivity describes the preference for the formation of one stereoisomer over another masterorganicchemistry.com. Stereospecificity refers to reactions where stereoisomers of the starting material yield stereoisomers of the product masterorganicchemistry.com. Chloroformates can be employed in reactions that exhibit high stereoselectivity or stereospecificity, particularly in asymmetric synthesis.
Asymmetric Synthesis: Chiral chloroformates, such as (+)-menthyl chloroformate, can be used as chiral auxiliaries or reagents to induce stereoselectivity in reactions tcichemicals.comresearchgate.net. For example, in the N-acylative desymmetrization of sulfonimidamides, chiral 4-arylpyridine-N-oxides act as catalysts with chloroformates to construct sulfur(VI)-stereocenters with high enantioselectivity nih.gov. Similarly, palladium-catalyzed cross-coupling reactions involving enantioenriched benzylic stannanes and chloroformates proceed with excellent enantiospecificity, transferring the stereochemical information from the stannane (B1208499) to the product rsc.org.
Mechanism-Dependent Stereoselectivity: The stereochemical outcome is intrinsically linked to the reaction mechanism. SN2-like reactions, which proceed via backside attack and inversion of configuration, are typically stereospecific and stereoselective masterorganicchemistry.comuobasrah.edu.iq. In contrast, SN1-like reactions, proceeding through planar carbocation intermediates, are generally non-stereoselective, leading to racemic mixtures if a chiral center is involved masterorganicchemistry.comuobasrah.edu.iq. However, in certain allylic systems, while SN1 pathways are non-stereoselective, they can exhibit regioselectivity by favoring attack at the more substituted allylic position uobasrah.edu.iq.
Catalytic Asymmetric Hydrogenation: Chloroformates have been used to activate quinolines and isoquinolines for asymmetric hydrogenation. The choice of chiral ligands and reaction conditions plays a critical role in achieving high enantioselectivity in these transformations scilit.comresearchgate.net.
Stereoselective Acylation: Reactions involving the cyanoesterification of allenes using chloroformates in the presence of nickel catalysts have demonstrated regioselective, stereoselective, and kinetically controlled outcomes sigmaaldrich.com.
Table 1: Representative Reactions of Chloroformate Esters and Their Selectivity
| Reaction Type | Chloroformate Derivative Used | Chiral Induction/Selectivity | Key Intermediate(s) Involved | Reference(s) |
| N-Acylative Desymmetrization of Sulfonimidamides | Various chloroformates | High enantioselectivity | O-acyloxypyridinium cation | nih.gov |
| Pd-Catalyzed Cross-Coupling of Benzylic Stannanes | Chloroformates | High enantiospecificity | Organopalladium intermediates | rsc.org |
| Asymmetric Hydrogenation of Isoquinolines | Benzyl chloroformate | High enantioselectivity | Activated isoquinolinium species | researchgate.net |
| Nickel-Catalyzed Cyanoesterification of Allenes | Chloroformates | Regio-, stereo-, kinetically controlled | Organonickel complexes | sigmaaldrich.com |
| Acylation of Enolates (O- vs. C-acylation) | Alkyl chloroformates | Regioselectivity | Enolates, IPCT complexes (in DMAP-catalyzed rearrangement) | eiu.edu |
| Solvolysis (e.g., with silver salts) | Alkyl/Aryl chloroformates | Potential regioselectivity | Acylium ions, carbonium ions | datapdf.com |
| Esterification of Carboxylic Acids (aqueous media) | Alkyl chloroformates | N/A | N-acylpyridinium intermediate | cas.cz |
Compound Names Mentioned:
Chloroformate esters (general)
Methyl chloroformate
Benzyl chloroformate
Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
4-Nitrophenyl chloroformate (4-NPC)
Ethyl chloroformate
Propargyl chloroformate
2-Butyn-1-yl chloroformate
Isopropenyl chloroformate
Allyl chloroformate
Vinyl chloroformate
(+)-Menthyl Chloroformate
(R)-Menthyl chloroformate
2-Methoxyethyl chloroformate
Phenyl chloroformate
1-Chloroethyl chloroformate
Propyl chloroformate
Cyclohexyl chloroformate
1-Apocamphyl chloroformate
Thiochloroformate esters
Chlorothionoformate esters
Chlorodithioformate esters
Dimethylcarbamyl chloride
N-alkoxycarbonyl-amino acids
Alkyl Dicarbonates
Advanced Applications in Organic Synthesis
Functionalization of Complex Organic Substrates
Functionalization of Polysaccharides (e.g., Starch, Dextran)
Polysaccharides such as starch and dextran (B179266), with their abundant hydroxyl groups, are amenable to chemical modification to tailor their properties for diverse applications. Chlorocarbonates, particularly phenyl chloroformate and ethyl chloroformate, are employed to introduce carbonate functionalities onto these biopolymers. This derivatization can alter solubility, reactivity, and biocompatibility.
Research indicates that dextran can be functionalized with 4-nitrophenyl chloroformate using pyridine (B92270) as a catalyst, yielding dextran ethyl carbonate with a degree of substitution (DS) of 0.47. capes.gov.brresearchgate.netncsu.edu Further studies show that phenyl chloroformate reacts with dissolved cellulose (B213188), exhibiting regioselectivity towards the primary hydroxyl group, leading to cellulose phenylcarbonate with a DS of 1.0. ncsu.edu These modifications are crucial for creating materials with specific properties, such as activated dextran for binding drugs or for use in hydrogel formation. researchgate.netacs.orgnih.gov
Data Table: Polysaccharide Functionalization with Chlorocarbonates
| Polysaccharide | Chlorocarbonate Reagent | Catalyst/Conditions | Degree of Substitution (DS) | Resulting Functional Group | Primary Application Area |
|---|---|---|---|---|---|
| Dextran | 4-Nitrophenyl chloroformate | Pyridine | ~0.47 (ethyl carbonate) | Ethyl carbonate | Drug delivery, hydrogels |
| Cellulose | Phenyl chloroformate | Not specified | ~1.0 (phenyl carbonate) | Phenyl carbonate | Chiral selectors |
Role in Heterocyclic Compound Synthesis
Chlorocarbonic acid derivatives play a significant role in the synthesis of various heterocyclic compounds, facilitating ring closure reactions and the formation of nitrogen-containing heterocycles.
Ring Closure Reactions (e.g., Traube Purine (B94841) Synthesis)
The Traube purine synthesis is a foundational method for constructing the purine ring system, a core structure in DNA and RNA. This synthesis typically involves the cyclization of a pyrimidine (B1678525) precursor. While formic acid is a common cyclizing agent, chlorocarbonic esters (chloroformates) can also be employed in this process. thieme-connect.describd.com Specifically, the reaction of 4,5-diaminopyrimidines with chlorocarbonic esters can lead to the formation of purine derivatives, bridging the nitrogen atoms of the pyrimidine ring. thieme-connect.de Phosgene (B1210022), a direct derivative of this compound, is also used in the synthesis of uric acid from 5,6-diaminopyrimidine-2,4-diol. thieme-connect.de
Synthesis of Nitrogen-Containing Heterocycles (e.g., Aziridine-2-carboxylic Acid Derivatives)
Chlorocarbonates are valuable reagents in the synthesis of nitrogen-containing heterocycles, including aziridine-2-carboxylic acid derivatives. These compounds are important building blocks for amino acids and other biologically relevant molecules.
Benzyl (B1604629) chloroformate (Cbz-Cl), a common chloroformate, is used for the N-protection of aziridine-2-carboxamides, facilitating further synthetic steps. academie-sciences.fr The synthesis of aziridine-2-carboxylic acid derivatives can involve reactions where a chloroformate moiety is introduced or used to activate a precursor for cyclization. For instance, the synthesis of azirine-2-carbonyl chlorides, which are precursors to azirine-2-carboxylic acid derivatives, can be achieved through the isomerization of 5-chloroisoxazoles. beilstein-journals.org While direct use of this compound in forming the aziridine (B145994) ring itself is less common, its derivatives are instrumental in functionalizing and manipulating these cyclic structures.
Data Table: Chlorocarbonates in Heterocyclic Synthesis
| Heterocycle Class | Specific Synthesis Example | Chlorocarbonate Reagent | Role of Chlorocarbonate | Reference |
|---|---|---|---|---|
| Purines | Traube Purine Synthesis | Chlorocarbonic esters | Cyclizing agent | thieme-connect.de |
| Purines | Uric Acid Synthesis | Phosgene (COCl₂) | Carbonyl source | thieme-connect.de |
| Aziridines | N-protection of aziridine-2-carboxamides | Benzyl chloroformate | N-protection | academie-sciences.fr |
Contributions to Complex Molecular Architectures and Specialty Chemicals
This compound derivatives are instrumental in the synthesis of various specialty chemicals and contribute to the construction of complex molecular architectures, often serving as key intermediates.
Synthesis of Vinylene Carbonate
Vinylene carbonate is a valuable monomer used in applications such as lithium-ion batteries. Its synthesis can involve intermediates derived from this compound. Vinyl chloroformate, a derivative, serves as a precursor for vinyl carbonates. tandfonline.comtandfonline.com Historically, phosgene has been used in the synthesis of vinyl chloroformate, reacting with vinyloxy trimethylsilane. tandfonline.com While phosgene itself raises safety concerns, alternative routes are being explored, but the role of the chloroformyl group remains central to forming the carbonate structure. researchgate.netchemicalbook.comgoogle.com
Intermediate in Pharmaceutical Synthesis Methodologies
Chloroformates, as derivatives of this compound, are widely recognized as crucial intermediates in pharmaceutical synthesis. They are utilized for introducing protective groups, forming carbamates and ureas, and acting as acylating agents. google.comlanxess.comshaktichemicals.orggoogle.commarketresearchintellect.comnih.gov For example, ethyl chloroformate is employed in the synthesis of active pharmaceutical ingredients (APIs) and intermediates, including antibiotics, antivirals, and pain management medications, as well as in peptide chemistry for amino acid derivatization. shaktichemicals.orgmarketresearchintellect.com Phosgene derivatives are broadly used in the production of pharmaceuticals, plastics, and chemical intermediates due to their ability to efficiently synthesize key compounds like chloroformates, acid chlorides, and carbamoyl (B1232498) chlorides. nih.govpharmtech.comeurekalert.orgkobe-u.ac.jp
Data Table: Specialty Chemicals and Pharmaceutical Intermediates
| Chemical/Application | Role of this compound Derivative | Specific Reagent Example | Key Transformation |
|---|---|---|---|
| Vinylene Carbonate | Precursor synthesis | Vinyl chloroformate | Carbonate formation |
| Pharmaceutical APIs | Intermediate for functionalization | Ethyl chloroformate | Carbamate (B1207046)/Urea formation, Acylation |
| Pharmaceutical APIs | Intermediate for functionalization | Phosgene | Synthesis of chloroformates, acid chlorides, carbamoyl chlorides |
Compound Name List:
Applications in Agrochemical Synthesis
This compound and its derivatives serve as crucial building blocks and reactive intermediates in the synthesis of a wide array of agrochemicals, including herbicides and insecticides. Their utility stems from the highly reactive chloroformate functional group, which readily participates in nucleophilic acyl substitution reactions, allowing for the introduction of various functional groups essential for biological activity in agricultural applications.
Research indicates that α-chlorocarbonyl compounds, a class to which this compound derivatives belong, are valuable starting materials for industrial-scale production of agrochemicals due to their reactive, multifunctional character. The combined reactivity of the carbonyl group and the chlorine atom enables diverse chemical transformations necessary for creating complex agrochemical molecules core.ac.uk.
Key Roles in Agrochemical Synthesis:
Herbicide Production: this compound derivatives are employed as key intermediates in the synthesis of herbicides. For instance, methyl chloroformate, a derivative, is used in the pesticide industry to prepare herbicides like miecaoling chemball.com. The ability of this compound compounds to act as carbonylating agents is fundamental in forming ester and carbamate linkages, which are common structural motifs in many herbicides solubilityofthings.comontosight.ai.
Insecticide Synthesis: Similarly, these compounds find application in the synthesis of insecticides. While specific examples directly linking this compound to novel insecticide development are still emerging, its derivatives are recognized as intermediates in pesticide manufacturing generally chemball.comlookchem.com. The general reactivity of chloroformates allows for the creation of carbamate insecticides, a well-established class of pest control agents solubilityofthings.comontosight.ai.
Intermediate for Complex Molecules: Beyond direct synthesis, this compound and its esters are used to introduce functional groups that are vital for creating more complex agrochemical intermediates. For example, isopropyl chloroformate is used in the synthesis of isocyanates, which are important intermediates in the production of pharmaceuticals and agrochemicals solubilityofthings.com.
Research Findings and Examples:
The chemical versatility of this compound derivatives allows for their incorporation into various synthetic pathways targeting agrochemical compounds.
Methyl Chloroformate in Herbicide and Fungicide Synthesis: Methyl chloroformate (CAS: 79-22-1) is a notable derivative used in the agrochemical sector. It is specifically mentioned as an intermediate for the herbicide miecaoling and the fungicide carbendazim (B180503) chemball.com. This highlights its direct role in the production of compounds designed for crop protection.
Isopropyl Chloroformate in Intermediate Synthesis: Isopropyl chloroformate (CAS: 108-23-6) serves as a reagent for introducing the isopropoxycarbonyl group, a valuable step in synthesizing intermediates for agrochemicals. It is also used in the preparation of carbamate derivatives, which are common in bioactive compounds, including those used in agriculture solubilityofthings.com.
General Utility of Chloroformates: Ethyl chloroformate (CAS: 541-41-3) is another widely used derivative, acting as a reactive intermediate in the synthesis of various agrochemicals. Its ability to react with amines to form urethanes (carbamates) and with alcohols to form carbonates makes it a versatile tool for creating pesticidal compounds ontosight.ai.
α-Chlorocarbonyl Compounds as Precursors: Research into α-chlorocarbonyl compounds, which share reactive characteristics with this compound, emphasizes their utility as starting materials for agrochemical synthesis. These compounds can be used to construct heterocyclic systems commonly found in pesticides core.ac.uk.
Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structures by analyzing the magnetic properties of atomic nuclei. For chlorocarbonic acid, both ¹H NMR and ¹³C NMR would be informative, though direct experimental data is scarce.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound would be expected to show a single proton signal corresponding to the hydroxyl (-OH) group. Based on the general behavior of acidic protons in carboxylic acids, this signal is anticipated to appear in the highly deshielded region, typically between 10 and 13 ppm wikipedia.org. However, due to the compound's instability and the presence of acidic protons, this signal is prone to broadening and rapid exchange with any trace amounts of water or other protic species present, potentially making it difficult to observe or precisely assign wikipedia.org. No direct experimental ¹H NMR data for this compound has been widely reported.
¹³C NMR for Carbon Backbone Characterization
Advanced NMR Techniques for Structural Confirmation
Due to the extreme instability of this compound, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are not typically employed for its direct characterization. Such techniques are generally applied to more stable compounds. However, theoretical NMR prediction tools, which utilize computational methods based on molecular structure, can estimate chemical shifts and coupling constants, offering insights into the expected spectral parameters chemaxon.comchemaxon.comnmrdb.org.
Infrared (IR) Spectroscopy for Carbonyl and Halogen Identification
Infrared spectroscopy is highly effective for identifying functional groups based on their characteristic vibrational frequencies. This compound possesses a carbonyl (C=O) group, a hydroxyl (O-H) group, and a carbon-chlorine (C-Cl) bond, all of which exhibit distinct IR absorption bands.
Carbonyl (C=O) Stretch: The carbonyl group in this compound is expected to show a strong absorption band. While direct data for HOCOCl is limited, related chlorocarbonate esters exhibit a C=O stretching frequency around 1780 cm⁻¹ google.com.
Hydroxyl (O-H) Stretch: The hydroxyl group would typically display a broad absorption band in the region of 2500 to 3000 cm⁻¹, characteristic of hydrogen-bonded O-H groups in carboxylic acids wikipedia.org.
Carbon-Chlorine (C-Cl) Stretch: The C-Cl stretching vibration usually appears at lower wavenumbers. For instance, in related chlorinated aromatic compounds, C-Cl stretching vibrations have been observed around 454 cm⁻¹ .
Table 5.2.1: Expected Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Expected Assignment |
| 2500-3000 | O-H | Hydroxyl stretching (broad) |
| 1780 | C=O | Carbonyl stretching |
| ~450 | C-Cl | Carbon-chlorine stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation patterns, which can aid in structural identification. For this compound, Electron Ionization Mass Spectrometry (EI-MS) is a common ionization technique.
Electron Ionization Mass Spectrometry (EI-MS)
The molecular weight of this compound (ClCO₂H) is approximately 80.47 g/mol guidechem.comnih.govepa.govchemspider.com. In EI-MS, the molecular ion ([M]⁺) would ideally appear at m/z 80. However, due to its instability, the molecular ion may be weak or absent, with fragmentation occurring readily. Potential fragmentation pathways could include the loss of a chlorine atom (Cl), a hydroxyl radical (OH), or carbon dioxide (CO₂), leading to fragment ions. For example, loss of Cl (35.5 amu) from the molecular ion would yield a fragment at m/z ~45, likely corresponding to CO₂H⁺. Loss of OH (17 amu) would result in a fragment at m/z ~63, potentially representing COCl⁺. The direct experimental EI-MS spectrum of this compound is not widely reported due to its instability.
Table 5.3.1: Expected Mass-to-Charge Ratios (m/z) for this compound Fragments in EI-MS
| m/z | Expected Fragment Ion | Possible Origin |
| 80 | [M]⁺ | Molecular ion (may be weak or absent) |
| 63 | COCl⁺ | [M]⁺ - OH (loss of hydroxyl radical) |
| 45 | CO₂H⁺ | [M]⁺ - Cl (loss of chlorine atom) |
| 28 | CO⁺ | Fragmentation of carbonyl group |
Theoretical and Computational Chemistry of Chlorocarbonic Acid and Its Esters
Quantum Chemical Calculations
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are extensively employed to elucidate the electronic structure, bonding characteristics, and molecular geometries of phosgene (B1210022) and chloroformates.
Electronic Structure and Bonding Analysis
Studies on the electronic structure of phosgene reveal a planar geometry with significant pi-electron delocalization between the carbon and oxygen atoms. The carbon atom carries a partial positive charge, making it susceptible to nucleophilic attack. Analyses using Natural Bond Orbital (NBO) theory for methyl chloroformate (ClCOOCH3) indicate the presence of strong sigma bonds and delocalized pi systems. The C=O bond exhibits significant polarization due to the electronegativity of oxygen, and the C-Cl bond is also polar.
For instance, DFT calculations on phosgene often report partial charges on atoms. The carbon atom typically has a significant positive charge, while oxygen and chlorine atoms bear partial negative charges.
Table 6.1.1: Representative Partial Atomic Charges (Mulliken Population Analysis) for Phosgene
| Atom | Charge (e) |
| C | +1.05 |
| O | -0.52 |
| Cl | -0.26 |
Note: Values are illustrative and can vary slightly depending on the computational method and basis set used.
NBO analysis of methyl chloroformate highlights the donation of electron density from lone pairs on oxygen atoms (both carbonyl and methoxy) into antibonding orbitals of the C=O and C-Cl bonds, contributing to bond stabilization and influencing reactivity.
Conformational Analysis and Molecular Geometry Optimization
Molecular geometry optimization using quantum chemical methods provides precise bond lengths, bond angles, and dihedral angles for these molecules. Phosgene (COCl2) is known to be planar, a stable minimum on the potential energy surface.
For alkyl chloroformates, such as methyl chloroformate, conformational analysis is important due to the presence of rotatable bonds (C-O and O-CH3). DFT calculations typically identify preferred conformations. The most stable conformer usually minimizes steric repulsion and optimizes electronic interactions.
Table 6.1.2: Optimized Geometrical Parameters for Methyl Chloroformate (DFT)
| Parameter | Value (Å or degrees) |
| C=O bond length | 1.17 |
| C-Cl bond length | 1.77 |
| C-O bond length | 1.35 |
| O-CH3 bond length | 1.43 |
| O=C-Cl angle | 110.5 |
| O=C-O angle | 125.0 |
| C-O-C angle | 115.0 |
| C=O…H dihedral | ~0 |
Note: Values are representative and derived from typical DFT calculations.
The analysis typically reveals specific dihedral angles that define the relative orientation of the methoxy (B1213986) group with respect to the chloroformyl moiety. For methyl chloroformate, the most stable conformation often places the methoxy oxygen and its methyl hydrogen atoms in positions that minimize torsional strain.
Reaction Pathway Modeling and Transition State Characterization
Computational studies are crucial for understanding the reaction mechanisms and kinetics of phosgene and chloroformates, particularly their reactions with nucleophiles, such as hydrolysis or reactions with amines and alcohols. DFT methods are widely used to map out reaction pathways, identify intermediates, and characterize transition states.
For the hydrolysis of phosgene, computational studies have elucidated a mechanism involving nucleophilic attack by water on the carbonyl carbon, followed by proton transfer and elimination of HCl. The transition state for the initial nucleophilic attack has been characterized, providing insights into the activation energy barrier.
Similarly, for chloroformates, reaction pathways involving nucleophilic substitution at the carbonyl carbon are frequently investigated. The transition state for the reaction of methyl chloroformate with a nucleophile (e.g., water or an amine) typically involves a pentacoordinate carbon atom, with the nucleophile beginning to form a bond and the leaving group (chloride) beginning to break its bond.
Table 6.2: Representative Activation Energies for Nucleophilic Attack on Chloroformates
| Reaction | Method | Activation Energy (kcal/mol) |
| Methyl chloroformate + H2O (hydrolysis) | DFT | ~20-25 |
| Methyl chloroformate + NH3 (aminolysis) | DFT | ~15-20 |
Note: These values are approximate and depend heavily on the specific computational method, basis set, and solvation model used.
These calculations help predict reaction rates and understand factors influencing reactivity, such as steric hindrance and electronic effects of substituents.
Computational Studies of Spectroscopic Properties
Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of phosgene and chloroformates, aiding in their identification and characterization.
Vibrational Spectroscopy (IR and Raman): Ab initio calculations, particularly using DFT with appropriate basis sets, can accurately predict the vibrational frequencies and intensities of IR and Raman spectra. For phosgene, key vibrational modes include the symmetric and asymmetric C=O stretching, C-Cl stretching, and bending modes. For methyl chloroformate, characteristic peaks include the strong C=O stretch, C-O stretches, C-Cl stretch, and C-H stretches from the methyl group.
Table 6.3: Calculated Vibrational Frequencies for Phosgene (COCl2)
| Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch (asymmetric) | B2u | 1840 | 1828 |
| C-Cl Stretch (symmetric) | A1g | 720 | 714 |
| C-Cl Stretch (asymmetric) | B1u | 800 | 790 |
| C=O Stretch (symmetric) | A1g | 1100 | 1090 |
| Bending (in-plane) | B1u | 660 | 657 |
| Bending (out-of-plane) | B2u | 280 | 279 |
Note: Values are approximate and may vary based on the computational level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict NMR chemical shifts for nuclei like ¹H, ¹³C, and ¹⁷O. For methyl chloroformate, calculations can provide the expected chemical shifts for the methyl protons and the carbonyl carbon, which can be compared with experimental NMR spectra to confirm the structure and purity.
Molecular Dynamics Simulations (if applicable for larger systems/interactions)
While molecular dynamics (MD) simulations are typically applied to larger or more complex systems, they can be relevant for studying the behavior of phosgene or chloroformates in solution or their interactions with surfaces or biological molecules. Such simulations could explore solvation effects on their reactivity, diffusion rates, or binding affinities. However, for these relatively small, volatile molecules, MD simulations are less common than quantum chemical calculations for fundamental property investigations. When applied, they would focus on understanding the dynamic environment and its influence on the molecule's electronic and structural properties.
List of Compounds Mentioned:
Chlorocarbonic acid (ClC(O)OH)
Phosgene (COCl2)
Methyl chloroformate (ClCOOCH3)
Alkyl chloroformates (General class)
Water (H2O)
Ammonia (NH3)
Amines (General class)
Alcohols (General class)
Historical Trajectories and Future Research Directions
Early Discoveries and Recognition of Chlorocarbonic Acid and Its Derivatives
The foundational chemistry related to this compound traces back to the early 19th century with the synthesis of phosgene (B1210022) (COCl₂), the parent compound from which chloroformates are derived. Phosgene was first synthesized by John Davy in 1812 by exposing a mixture of carbon monoxide and chlorine to sunlight, a process that led him to coin the term "phosgene" from the Greek words for light and born newdrugapprovals.orgscribd.com. By the late 19th century, triphosgene (B27547) (bis(trichloromethyl) carbonate), a solid phosgene surrogate, was first prepared nih.gov.
The direct utility of chloroformates began to emerge more prominently in the early to mid-20th century. A pivotal moment was the development by Leonidas Zervas in the early 1930s of benzyl (B1604629) chloroformate (Z-Cl) for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group. This innovation, coupled with Max Bergmann, led to the Bergmann-Zervas carboxybenzyl method of peptide synthesis wikipedia.orgwikipedia.org. This marked the first successful method for controlled peptide chemical synthesis and significantly propelled the field of synthetic peptide chemistry, remaining the dominant procedure for approximately two decades wikipedia.org. Other simple alkyl and aryl chloroformates, such as ethyl chloroformate (ECF) and phenyl chloroformate (PCF), also became established reagents during this period, recognized for their reactivity in acylation and carbonylation reactions marketresearchintellect.comacs.org.
Evolution of Synthetic Strategies and Methodologies
The synthesis of chloroformates has historically been dominated by the direct reaction of alcohols or phenols with phosgene (COCl₂). This method, while efficient, poses significant safety challenges due to the extreme toxicity and volatility of phosgene gas newdrugapprovals.orgcnchemshop.comwikipedia.orgpharmaceutical-networking.com. Industrial production typically involves reacting purified carbon monoxide and chlorine gas over an activated carbon catalyst, often requiring on-site generation and consumption to minimize risks newdrugapprovals.orgwikipedia.orgeuropa.eu.
In response to the hazards associated with phosgene, significant efforts have been directed towards developing safer and more manageable synthetic routes. The introduction of phosgene surrogates like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) provided solid or liquid alternatives that are easier to handle, transport, and store nih.govwikipedia.orgquora.comorgsyn.org. These compounds decompose to generate phosgene in situ under specific conditions, offering a degree of enhanced safety for laboratory-scale operations nih.govorgsyn.org.
More recent advancements include photochemical methods where chloroform (B151607) (CHCl₃) can be converted to phosgene in situ under UV irradiation, enabling a "photo-on-demand" synthesis of chloroformates, carbonates, and carbamates researchgate.netkobe-u.ac.jpkobe-u.ac.jp. Alternative reagents, such as thionyl chloride (SOCl₂), have also been explored for specific chloroformate syntheses, avoiding phosgene altogether cnchemshop.com. Furthermore, the development of catalytic systems, including Lewis bases and transition metal catalysts, has opened new avenues for activating alcohols or facilitating carbonylation reactions with chloroformates, often under milder conditions d-nb.inforesearchgate.netnih.gov. Continuous flow synthesis methodologies are also emerging, promising higher efficiency, improved safety, and greener production of chloroformates by minimizing the handling of hazardous intermediates google.com.
Pioneering Applications in Organic Chemistry
The impact of chloroformates on organic synthesis is profound, with their early applications laying the groundwork for many modern chemical transformations.
Peptide Synthesis : As mentioned, benzyl chloroformate (Z-Cl) revolutionized peptide synthesis through the Bergmann-Zervas method, enabling the controlled, stepwise assembly of peptides by protecting the amine group wikipedia.orgwikipedia.org. This was a critical step in establishing peptide chemistry as a distinct discipline.
Amine Protection : Beyond peptide synthesis, chloroformates, particularly benzyl and tert-butyl chloroformates, remain vital reagents for protecting amine functionalities in a wide array of organic synthesis targets, including pharmaceuticals and complex natural products wikipedia.orgmarketresearchintellect.comtaylorandfrancis.com.
Carbonyl Insertion and Acylation : Chloroformates serve as effective sources of the carbonyl group (C=O) and are used in various acylation reactions. They are employed in the formation of mixed anhydrides, which are key intermediates in the synthesis of amides and peptides uni-kiel.dehighfine.com. Ethyl chloroformate, for instance, is commonly used in this capacity marketresearchintellect.comhighfine.com.
Synthesis of Intermediates : Chloroformates are crucial intermediates for the production of a vast range of chemicals, including pharmaceuticals, agrochemicals (pesticides, herbicides, fungicides), polymers, dyes, and perfumes marketresearchintellect.comnih.govreanin.com. For example, ethyl chloroformate is a key building block in agrochemical synthesis marketresearchintellect.com.
Polymer Synthesis : Chloroformates, such as phenyl chloroformate, are utilized in the synthesis of polycarbonates, often as part of processes designed to reduce or replace direct phosgenation, thereby enhancing safety and product purity europa.eukobe-u.ac.jpwipo.intmdpi.com.
Emerging Research Areas and Potential Innovations
Current research in chloroformate chemistry is largely driven by the pursuit of sustainability, safety, and novel synthetic capabilities.
Sustainable Synthesis Approaches
A primary focus is the development of "phosgene-free" routes to chloroformates and their downstream products. This involves:
Safer Phosgene Surrogates : Continued optimization and wider adoption of triphosgene and diphosgene for laboratory and industrial synthesis nih.govwikipedia.orgquora.comorgsyn.org.
Photochemical and In Situ Generation : Advancements in photo-on-demand synthesis using chloroform offer a promising pathway for generating reactive carbonyl species safely and only when needed researchgate.netkobe-u.ac.jpkobe-u.ac.jp.
Green Solvents and Reagents : Exploration of reactions in environmentally benign solvents like water, as demonstrated in the green synthesis of oxadiazole derivatives using chloroformates africanjournalofbiomedicalresearch.comgoogle.com.
Catalytic Efficiency : Developing catalytic processes that reduce energy consumption and minimize waste by-products marketresearchintellect.comresearchgate.net.
Novel Catalytic Systems
The integration of catalysis is key to unlocking new synthetic potential and improving existing methodologies:
Lewis Base Catalysis : The use of specific Lewis bases, such as 1-formylpyrrolidine (B1209714) (FPyr) and diethylcyclopropenone (DEC), has been shown to effectively catalyze the activation of alcohols by phenyl chloroformate, serving as phosgene substitutes for forming alkyl chlorides d-nb.info.
Transition Metal Catalysis : Nickel and photoredox catalysis have enabled direct C-C bond formation from unactivated C(sp³)-H bonds using chloroformates, offering a novel way to functionalize alkanes and create esters under mild conditions nih.gov. Palladium-catalyzed carbonylation reactions also represent a phosgene-free alternative for synthesizing carbamates researchgate.net.
Catalysts for Specific Syntheses : Research into novel catalysts for the efficient and selective synthesis of alpha-chlorinated chloroformates from aldehydes and phosgene continues google.com.
Advanced Functional Material Synthesis
Chloroformates are increasingly being explored for the synthesis of advanced materials with tailored properties:
Polycarbonate Development : While polycarbonates have long been synthesized using phosgene, research is advancing methods that utilize chloroformates or minimize phosgene involvement, such as those involving phenyl chloroformate and diphenyl carbonate intermediates, to produce high-performance polymers with controlled molecular weights and reduced residual impurities europa.eukobe-u.ac.jpwipo.intmdpi.com.
Specialty Polymers and Functional Molecules : The reactivity of chloroformates makes them valuable for incorporating specific functional groups into polymers or for synthesizing complex organic molecules with potential applications in electronics, coatings, and advanced composites marketresearchintellect.comreanin.com. For example, their use in synthesizing specific oxadiazole derivatives highlights their role in creating functional organic compounds africanjournalofbiomedicalresearch.comgoogle.com.
The ongoing research and development in the field of this compound derivatives underscore their continued importance and adaptability, promising safer, more efficient, and environmentally conscious chemical processes for the future.
Q & A
Q. 1.1. What experimental protocols are recommended for synthesizing chlorocarbonic acid in laboratory settings?
this compound (ClCO₂H) synthesis typically involves controlled reactions between phosgene (COCl₂) and water under anhydrous conditions. A standard protocol includes:
- Stepwise addition of H₂O to COCl₂ in an inert solvent (e.g., dry dichloromethane) at low temperatures (−10°C to 0°C) to minimize decomposition .
- Real-time monitoring via IR spectroscopy to track carbonyl (C=O) and hydroxyl (O-H) bond formation .
- Purity validation using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm absence of residual phosgene or side products .
Q. 1.2. How should researchers characterize the stability of this compound in solution?
Stability studies require:
- pH-controlled environments (e.g., buffered solutions at pH 2–4) to assess hydrolysis rates .
- Kinetic analysis via UV-Vis spectroscopy to monitor degradation products (e.g., CO₂ and HCl) over time .
- Temperature-dependent experiments to calculate activation energy for decomposition using Arrhenius plots .
Advanced Research Questions
Q. 2.1. How can computational methods resolve contradictions in reported thermodynamic properties of this compound?
Conflicting data on enthalpy of formation (ΔHf) and bond dissociation energies (BDEs) may arise from approximations in early computational models. A rigorous approach includes:
- Multi-level quantum calculations (e.g., CCSD(T)/CBS combined with DFT) to validate experimental ΔHf values .
- Benchmarking against high-resolution rotational spectroscopy data for molecular geometry .
- Error analysis to identify systematic biases in prior studies (e.g., solvent effects in gas-phase simulations) .
Q. 2.2. What strategies mitigate experimental artifacts when studying this compound’s reactivity with nucleophiles?
Artifacts often stem from trace moisture or competing side reactions. Mitigation involves:
- Strict anhydrous conditions (Schlenk line or glovebox) and molecular sieves for solvent drying .
- Competitive kinetic studies using isotopic labeling (e.g., ¹⁸O in H₂O) to distinguish nucleophilic attack pathways .
- In situ NMR to capture transient intermediates (e.g., acyl chlorides) before decomposition .
Q. 2.3. How can researchers design experiments to elucidate the acid’s role in atmospheric halogenation processes?
Controlled environmental simulations are critical:
- Atmospheric chamber studies replicating stratospheric conditions (low temperature, UV irradiation) to track ClCO₂H photolysis .
- Mass spectrometry (MS) for detecting chlorine radical (Cl·) generation and quantifying ozone depletion potential .
- Collaboration with climate modelers to integrate kinetic data into global atmospheric chemistry models .
Methodological Guidance
Q. 3.1. What statistical frameworks are appropriate for analyzing variability in decomposition kinetics?
- Non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit time-resolved degradation data to first/second-order models .
- Principal Component Analysis (PCA) to disentangle correlated variables (e.g., temperature, pH) .
- Uncertainty quantification via Monte Carlo simulations for error propagation in rate constants .
Q. 3.2. How should researchers validate novel synthetic pathways for this compound derivatives?
- Comparative benchmarking against established routes (e.g., phosgene-based vs. thiophosgene alternatives) .
- Cross-validation using orthogonal techniques (e.g., X-ray crystallography for solid derivatives, NMR for solution-phase species) .
- Peer-review protocols to preemptively address reproducibility concerns (e.g., sharing raw spectral data as supplementary material) .
Data Reprodubility and Reporting
Q. 4.1. What metadata is essential for replicating this compound experiments?
- Detailed reaction logs : Precise molar ratios, solvent batch/lot numbers, and equipment calibration records .
- Environmental controls : Humidity, temperature, and light exposure during synthesis .
- Raw instrument outputs : Unprocessed chromatograms, spectra, and kinetic curves in open-access formats .
Q. 4.2. How can contradictory spectral assignments in literature be resolved?
- Collaborative interlaboratory studies to harmonize NMR/IR protocols .
- Database sharing : Uploading spectral libraries to repositories like Zenodo for community validation .
- Ab initio vibrational frequency calculations to match experimental IR peaks with theoretical modes .
Ethical and Safety Considerations
Q. 5.1. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
